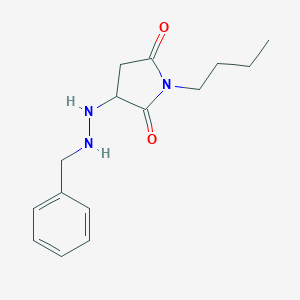![molecular formula C20H20N4O4S B241454 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidoquinoline derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the DNA synthesis and repair processes, leading to the death of cancer cells. Additionally, the compound has been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by targeting the heme detoxification pathway.
Biochemical and Physiological Effects:
Studies have shown that 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is its relatively simple synthesis method, which allows for the production of the compound in large quantities. The compound has also been reported to exhibit good stability under various conditions. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One of the areas of interest is the development of more potent and selective analogs of the compound for use as anticancer agents. Another direction is the evaluation of the compound's efficacy against other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its interactions with other molecules in the body need to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been reported in the literature. One of the methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-5-methyl-8-(methylthio)quinoline-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product in good yield.
科学的研究の応用
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antimalarial, and antimicrobial activities. The compound has also been evaluated for its anti-inflammatory and antioxidant properties.
特性
分子式 |
C20H20N4O4S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20N4O4S/c1-20(2)8-11-15(13(25)9-20)14(10-6-4-5-7-12(10)24(27)28)16-17(21-11)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26) |
InChIキー |
QLPTVHMEVBTYGL-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)


![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)